(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride
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Overview
Description
The compound (4S,6S,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and a spiro linkage that connects a piperidine ring to a pentacyclic framework. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pentacyclic Framework: This is typically achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pentacyclic intermediate.
Spiro Linkage Formation: The spiro linkage is formed through a spirocyclization reaction, which connects the piperidine ring to the pentacyclic framework.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its multiple chiral centers and spiro linkage provide a unique scaffold for the design of new drugs with specific biological activities.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various molecular targets makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,6S,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target proteins and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1R,2S,3’S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-3’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6’-oxane]-3’,16-diol
Uniqueness
The uniqueness of (4S,6S,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-piperidine]-16-ol;hydrochloride lies in its specific spiro linkage and the arrangement of its chiral centers. These features confer unique chemical and biological properties that distinguish it from other similar compounds. Its ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16?,17-,18-,19-,20?,21?,22?,23-,24-,25-,26-,27-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXHVPYRDFJKPG-JCZRXURQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@@]16CCC(CN6)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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